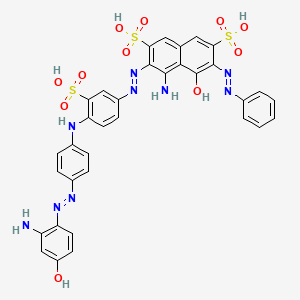
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- is a complex organic compound with a multifaceted structure. This compound is characterized by its benzamide core, which is substituted with various functional groups, including phenoxy, acetyl, amino, and pyrazolyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzamide core, followed by the sequential addition of the various substituents. Key steps in the synthesis may include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction involving an amine.
Formation of the Pyrazolyl Group:
Industrial production methods for this compound would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring the process is economically viable.
化学反应分析
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups, leading to the formation of quinones and nitroso derivatives, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the pyrazole ring.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学研究应用
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
相似化合物的比较
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- can be compared with other similar compounds, such as:
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents, such as N-phenylbenzamide or N-methylbenzamide.
Phenoxyacetyl Compounds: Compounds with phenoxyacetyl groups, such as phenoxyacetic acid or phenoxyacetyl chloride.
Pyrazole Derivatives: Compounds with pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone or 3,5-dimethylpyrazole.
The uniqueness of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- lies in its complex structure, which combines multiple functional groups and aromatic rings, leading to unique chemical and biological properties.
属性
CAS 编号 |
65749-37-3 |
|---|---|
分子式 |
C45H51Cl3N6O5 |
分子量 |
862.3 g/mol |
IUPAC 名称 |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C45H51Cl3N6O5/c1-9-44(5,6)29-15-18-37(33(23-29)45(7,8)10-2)59-26-38(56)49-31-14-12-13-28(22-31)42(57)51-41-39(43(58)54(52-41)40-34(47)24-30(46)25-35(40)48)50-36-17-16-32(21-27(36)4)53(11-3)19-20-55/h12-18,21-25,55H,9-11,19-20,26H2,1-8H3,(H,49,56)(H,51,52,57) |
InChI 键 |
WUCNFXSTEJBBSR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3=NC4=C(C=C(C=C4)N(CC)CCO)C)C5=C(C=C(C=C5Cl)Cl)Cl)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14469852.png)


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)





![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)

